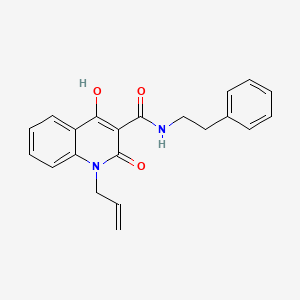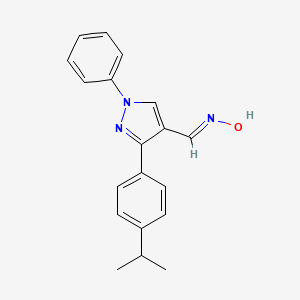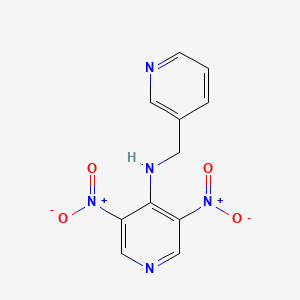![molecular formula C18H21ClN2O4 B3876972 ethyl 1-[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylate CAS No. 5660-63-9](/img/structure/B3876972.png)
ethyl 1-[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylate
Descripción general
Descripción
Ethyl 1-[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylate, commonly known as CPP-109, is a drug that has been widely researched for its potential therapeutic applications in various neurological and psychiatric disorders. CPP-109 is a derivative of a naturally occurring compound called GABA, which is a neurotransmitter that inhibits the activity of neurons in the brain.
Aplicaciones Científicas De Investigación
CPP-109 has been studied for its potential therapeutic applications in various neurological and psychiatric disorders, including addiction, anxiety, depression, and schizophrenia. It has been shown to selectively inhibit the activity of an enzyme called GABA transaminase, which breaks down GABA in the brain. By inhibiting this enzyme, CPP-109 increases the levels of GABA in the brain, which can have a calming and anti-anxiety effect.
Mecanismo De Acción
CPP-109 selectively inhibits the activity of GABA transaminase, which is an enzyme that breaks down GABA in the brain. By inhibiting this enzyme, CPP-109 increases the levels of GABA in the brain, which can have a calming and anti-anxiety effect.
Biochemical and Physiological Effects:
CPP-109 has been shown to increase the levels of GABA in the brain, which can have a calming and anti-anxiety effect. It has also been shown to reduce the craving for drugs of abuse, such as cocaine and alcohol, in animal models. Additionally, CPP-109 has been shown to improve cognitive function in animal models of schizophrenia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of CPP-109 is its selectivity for GABA transaminase, which reduces the risk of off-target effects. However, one limitation of CPP-109 is its poor solubility, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on CPP-109. One direction is to investigate its potential therapeutic applications in other neurological and psychiatric disorders, such as post-traumatic stress disorder and obsessive-compulsive disorder. Another direction is to develop more soluble derivatives of CPP-109 that can be administered more easily in experimental settings. Finally, further research is needed to fully understand the mechanism of action of CPP-109 and its effects on the brain.
Propiedades
IUPAC Name |
ethyl 1-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O4/c1-2-25-18(24)12-6-8-20(9-7-12)15-11-16(22)21(17(15)23)14-5-3-4-13(19)10-14/h3-5,10,12,15H,2,6-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSWMJVNYIBTFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2CC(=O)N(C2=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20389369 | |
| Record name | ethyl 1-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20389369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5660-63-9 | |
| Record name | ethyl 1-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20389369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazino)-N-(3,4-dimethoxyphenyl)-2-oxoacetamide](/img/structure/B3876905.png)

![1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl 2-{3-[4-(dimethylamino)phenyl]-1-methyl-2-propen-1-ylidene}hydrazinecarbimidothioate](/img/structure/B3876914.png)
![ethyl 2-(3,5-diiodo-4-methoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3876938.png)



![ethyl 2-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3876961.png)

![4-hydroxy-3-[2-(4-morpholinyl)-2-oxoethyl]-2(1H)-quinolinone](/img/structure/B3876968.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(2-chlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3876969.png)

